molecular formula C8H14N2O B8218627 1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one

1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one

Cat. No.: B8218627
M. Wt: 154.21 g/mol
InChI Key: PFFPIFDNDRZKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one is a heterocyclic compound featuring a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and a ketone, the compound can be formed via a cyclization reaction facilitated by acid or base catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale cyclization reactions. These processes are optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or acyl groups can be introduced using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the chemical modifications of the compound.

Comparison with Similar Compounds

    1,8-Naphthyridines: These compounds share a similar bicyclic structure and are known for their diverse biological activities.

    Pyridine-2(H)-one Derivatives: These compounds are also heterocyclic and exhibit significant pharmacological properties.

Uniqueness: 1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one is unique due to its specific structural features and the range of reactions it can undergo

Properties

IUPAC Name

1-methyl-4,4a,5,6,7,7a-hexahydro-3H-pyrrolo[3,4-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-7-5-9-4-6(7)2-3-8(10)11/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFPIFDNDRZKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CNCC2CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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